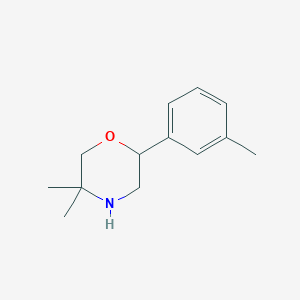
1-(M-tolylthio)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(M-tolylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2S It features a cyclobutane ring substituted with a carboxylic acid group and a meta-tolylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(M-tolylthio)cyclobutane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out under various conditions, often involving the use of photochemical or thermal activation to facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(M-tolylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The meta-tolylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly those containing cyclobutane rings.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or other biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 1-(M-tolylthio)cyclobutane-1-carboxylic acid involves its interactions with molecular targets, which may include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems. The compound’s unique structure allows it to engage in various interactions, potentially leading to diverse biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of the meta-tolylthio group.
Cyclobutane-1,1-dicarboxylic acid: Features two carboxylic acid groups on the cyclobutane ring.
Uniqueness
1-(M-tolylthio)cyclobutane-1-carboxylic acid is unique due to the presence of the meta-tolylthio group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H14O2S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
1-(3-methylphenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-9-4-2-5-10(8-9)15-12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
SNTUREQXEHSAID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)SC2(CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




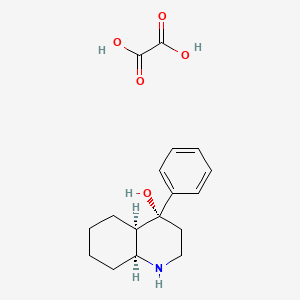
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
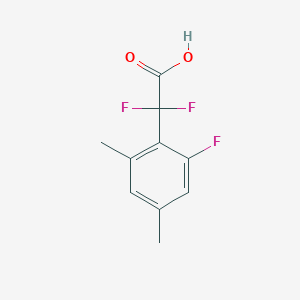
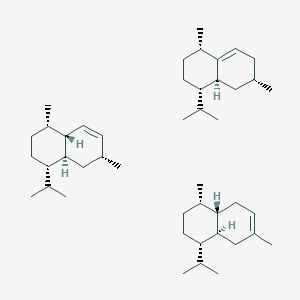
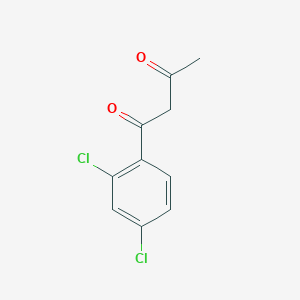
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
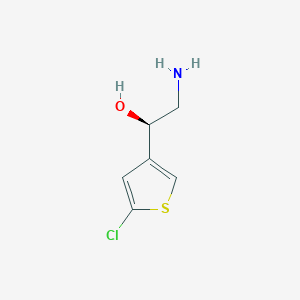
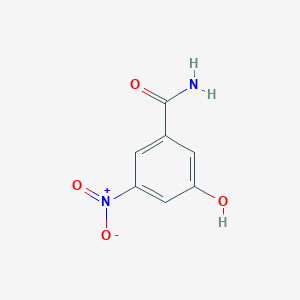
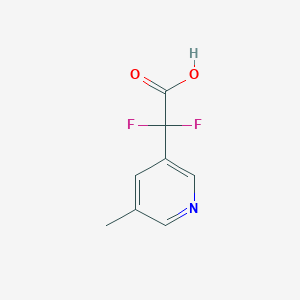
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
